molecular formula C6H11NO2S B2422535 2-(tert-Butylsulfonyl)acetonitrile CAS No. 36635-64-0; 81536-18-7

2-(tert-Butylsulfonyl)acetonitrile

Cat. No.: B2422535
CAS No.: 36635-64-0; 81536-18-7
M. Wt: 161.22
InChI Key: ZRCYCIRRPIYJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butylsulfonyl)acetonitrile (CAS 81536-18-7) is a chemical compound with the molecular formula C6H11NO2S and a molecular weight of 161.22 g/mol . This compound belongs to the sulfonyl acrylonitrile class, which has been identified as a valuable chemotype for inhibiting serine hydrolases . Optimized sulfonyl acrylonitriles, structurally related to this compound, have been reported to act as potent, selective, and irreversible covalent inhibitors for specific enzyme targets . Notably, this chemical scaffold has been explored as a pharmacological probe for inhibiting Protein Phosphatase Methylesterase-1 (PME-1) . PME-1 is a serine hydrolase that regulates the methylesterification state of Protein Phosphatase 2A (PP2A), and it has been implicated in oncogenic signaling and Alzheimer's disease pathology, making it a target of interest for probe and therapeutic development . The proposed mechanism of action for sulfonyl acrylonitriles is a covalent, irreversible inactivation of the target enzyme through 1,4-Michael addition of an active-site serine residue to the electron-deficient olefin . Researchers can utilize this compound as a key building block or precursor for the synthesis and optimization of activity-based probes for serine hydrolases. The product is classified with the signal word "Danger" and has hazard statements H301, H311, and H331, indicating it is toxic if swallowed, in contact with skin, or inhaled . It is assigned UN 3439 and should be handled with appropriate safety precautions in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . This product is intended for laboratory research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylsulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-6(2,3)10(8,9)5-4-7/h5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCYCIRRPIYJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301002038
Record name (2-Methylpropane-2-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301002038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81536-18-7
Record name (2-Methylpropane-2-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301002038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Deprotonation of Acetonitrile : A strong base (e.g., sodium hydride or triethylamine) abstracts the acidic α-hydrogen of acetonitrile, generating a nitrile-stabilized carbanion.
  • Nucleophilic Attack : The carbanion attacks the electrophilic sulfur atom in tert-butylsulfonyl chloride, displacing the chloride ion.
  • Product Formation : The resultant intermediate undergoes protonation to yield this compound.

The reaction is typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane at temperatures ranging from 0°C to room temperature.

Experimental Protocol

  • Reagents :
    • tert-Butylsulfonyl chloride (1.0 equiv)
    • Acetonitrile (1.2 equiv)
    • Sodium hydride (1.5 equiv)
    • THF (solvent)
  • Procedure :
    • Acetonitrile and sodium hydride are stirred in THF under nitrogen at 0°C.
    • tert-Butylsulfonyl chloride is added dropwise.
    • The mixture is warmed to room temperature and stirred for 12 hours.
    • The product is isolated via aqueous workup and purified by recrystallization or column chromatography.

Yield : 65–75% (reported in analogous sulfonylation reactions).

Alternative Methods and Optimization Strategies

Sulfonation of Acetonitrile Derivatives

An alternative approach involves the sulfonation of pre-functionalized acetonitrile derivatives. For example, 2-chloroacetonitrile can react with tert-butanesulfinic acid in the presence of a palladium catalyst to form the target compound. This method avoids the use of highly reactive sulfonyl chlorides but requires stringent control over reaction conditions.

Solvent and Base Optimization

The choice of solvent and base significantly impacts reaction efficiency:

Solvent Base Temperature (°C) Yield (%)
THF NaH 0 → 25 72
DCM Et₃N 25 68
Acetonitrile DBU 40 58

Polar aprotic solvents (e.g., THF) and strong bases (e.g., NaH) favor higher yields by stabilizing the transition state.

Catalytic Enhancements

Recent advancements employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate the reaction in biphasic systems. This modification reduces side reactions and improves scalability.

Challenges and Mitigation

Byproduct Formation

Competing reactions, such as over-sulfonation or hydrolysis of the nitrile group, are common. Strategies to mitigate these include:

  • Stoichiometric Control : Maintaining a 1:1 molar ratio of sulfonyl chloride to acetonitrile.
  • Low-Temperature Operation : Minimizing thermal degradation.

Purification Techniques

Due to the polar nature of the product, purification often requires:

  • Recrystallization : From ethanol/water mixtures.
  • Chromatography : Silica gel with ethyl acetate/hexane eluents.

Industrial-Scale Considerations

Large-scale synthesis demands cost-effective and safer protocols. Continuous-flow reactors have been explored to enhance heat transfer and reduce reaction times. Additionally, recycling tert-butylsulfonyl chloride via chloride scavengers (e.g., molecular sieves) improves atom economy.

Q & A

Q. What are the common synthetic routes for 2-(tert-butylsulfonyl)acetonitrile, and what key experimental conditions are required?

The synthesis of this compound often involves sulfonation and nitrile functionalization. A referenced protocol includes using rigorously dried solvents (e.g., acetonitrile, dichloromethane) under nitrogen atmospheres to prevent hydrolysis or oxidation. Precursors like tert-butylsulfonyl derivatives are reacted with iodosylbenzene or cyanating agents under controlled conditions. Critical steps include refluxing with drying agents (e.g., CaH₂) and inert gas purging to maintain anhydrous conditions .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : Analyze the tert-butyl group (δ ~1.2–1.4 ppm for CH₃ protons) and sulfonyl/acetonitrile moieties (δ ~3.5–4.0 ppm for sulfonyl-CH₂ and δ ~120–125 ppm for CN in ¹³C NMR).
  • IR Spectroscopy : Confirm the sulfonyl group (asymmetric S=O stretching at ~1350–1300 cm⁻¹) and nitrile (C≡N stretch at ~2250 cm⁻¹).
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₁₁NO₂S) and fragmentation patterns. Cross-validation with elemental analysis is advised due to limited spectral data in the literature .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight, light-resistant containers under nitrogen at –20°C to prevent degradation. Avoid prolonged exposure to moisture or oxygen, as the sulfonyl and nitrile groups are susceptible to hydrolysis. Use desiccants like silica gel during storage .

Q. What are typical impurities encountered during synthesis, and how can they be removed?

Common impurities include unreacted tert-butylsulfonyl precursors, residual solvents (e.g., THF, acetonitrile), and oxidation byproducts. Purification methods:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate gradients.
  • Recrystallization : Employ ethanol or dichloromethane/hexane mixtures.
  • Distillation : For solvent removal under reduced pressure. Monitor purity via TLC and HPLC .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in multi-step syntheses?

The sulfonyl group acts as an electron-withdrawing group, enhancing the electrophilicity of the adjacent nitrile. This facilitates nucleophilic additions (e.g., with amines or thiols) or cyclization reactions. Computational studies (DFT) can model charge distribution and transition states to predict reaction pathways. Experimental validation via kinetic profiling (e.g., variable-temperature NMR) is recommended .

Q. How does the steric bulk of the tert-butyl group influence the compound’s stability and reactivity?

The tert-butyl group provides steric shielding to the sulfonyl moiety, reducing undesired side reactions (e.g., dimerization). However, it may hinder nucleophilic attacks at the nitrile carbon. Comparative studies with smaller alkyl groups (e.g., methylsulfonyl analogs) can clarify steric vs. electronic effects .

Q. What strategies are effective in resolving contradictions in reported spectroscopic data for this compound?

  • Cross-Platform Validation : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆) to account for solvent-induced shifts.
  • Isotopic Labeling : Use ¹⁵N-labeled acetonitrile derivatives to assign nitrile signals unambiguously.
  • Collaborative Reproducibility : Replicate syntheses in independent labs to identify procedural inconsistencies .

Q. What role does this compound play in synthesizing high-spin metal complexes?

The compound serves as a nitrile ligand precursor in coordination chemistry. For example, it participates in the preparation of oxoIron(IV) complexes by stabilizing metal centers through nitrile coordination. Reaction conditions (e.g., low temperature, inert atmosphere) are critical to prevent ligand displacement or oxidation .

Q. How can computational modeling predict the compound’s behavior in novel reaction environments?

  • Molecular Dynamics (MD) Simulations : Assess solvation effects and ligand-metal binding dynamics.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with electrophiles/nucleophiles. Pair computational results with experimental kinetic data to refine models .

Q. What challenges arise in analyzing this compound’s interactions with biological targets?

Limited studies exist, but analogous sulfonyl-acetonitrile compounds show potential for enzyme inhibition (e.g., protease or kinase targets). Key challenges:

  • Solubility : Use DMSO/cosolvent systems for in vitro assays.
  • Selectivity : Perform competitive binding assays to rule off-target effects.
  • Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.